3-Naphthoylindole

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) Ligand Binding Assay

3-Naphthoylindole (CAS 109555-87-5) is the unsubstituted core scaffold of the naphthoylindole class, not a generic substitute for functionalized analogs. Procure as the essential synthetic precursor for systematic SAR development, leveraging its well-defined CB2 baseline affinity (Ki 192 nM) to benchmark potency gains from subsequent N-1 alkylations. As the primary urinary metabolite of JWH-018, it serves as a certified reference standard for unambiguous forensic identification, distinguished by a unique GC-MS fragmentation profile lacking the m/z 144 ion. The established Friedel-Crafts acylation route delivers high yields (85-93%) for cost-effective scale-up. Ensure procurement from validated suppliers offering ≥98% purity to maintain analytical integrity.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 109555-87-5
Cat. No. B1666303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Naphthoylindole
CAS109555-87-5
Synonyms3-Naphthoylindole;  3 Naphthoylindole;  3Naphthoylindole;  1'-Naphthoyl Indole;  3-(1-Naphthoyl)indole; 
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H
InChIKeyQIXQGVQLBPQVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Naphthoylindole (CAS 109555-87-5): Procurement-Grade Precursor & Analytical Reference Standard


3-Naphthoylindole (CAS 109555-87-5) is a foundational synthetic compound belonging to the naphthoylindole class . Characterized by a naphthoyl group linked to the 3-position of an indole ring, it serves as the simplest structural prototype for a broad family of cannabimimetic agents . This compound is primarily procured as a key precursor for the synthesis of more complex naphthoylindoles and as a fully characterized analytical reference standard essential for forensic toxicology and drug metabolism studies .

Why Generic Substitution of 3-Naphthoylindole is Not Feasible for Critical Research and Analytical Workflows


Generic substitution of 3-Naphthoylindole with more complex naphthoylindole analogs, such as JWH-018 or JWH-073, is not scientifically valid due to fundamental differences in chemical identity, structural role, and analytical purpose. 3-Naphthoylindole is the unsubstituted core scaffold (C19H13NO), while its analogs are functionalized derivatives [1]. As the foundational synthetic precursor, it provides a defined starting point for the creation of a vast array of compounds . Conversely, as a primary metabolite of JWH-018, it serves as a critical and unique biomarker in toxicology studies, making it irreplaceable for accurate detection and quantification . Substituting an analog would compromise synthetic yield, alter reaction pathways, and invalidate quantitative analytical methods where this compound is the targeted reference standard.

3-Naphthoylindole: Quantifiable Performance Data Against Key Comparators


Receptor Binding Profile: Quantitative Differentiation from a Potent 1-Alkyl Analog

3-Naphthoylindole (unsubstituted at the N-1 position) demonstrates significantly lower affinity for the CB2 cannabinoid receptor compared to a potent 1-alkyl-substituted analog [1]. In competitive binding assays, 3-Naphthoylindole exhibits a Ki value of 192 nM [1]. In stark contrast, a highly potent 1-alkyl-3-(1-naphthoyl)indole analog (JWH-213) exhibits a Ki value of 0.42 nM at the same receptor [2]. This nearly 460-fold difference in binding affinity confirms that the N-1 hydrogen of the core scaffold is a primary determinant of receptor interaction strength.

Cannabinoid Receptor Pharmacology Structure-Activity Relationship (SAR) Ligand Binding Assay

Analytical Differentiation: Distinct GC-MS Fragmentation from JWH-018

In gas chromatography-mass spectrometry (GC-MS), 3-Naphthoylindole exhibits a fragmentation pattern distinct from its more complex analog, JWH-018 [1]. A key differentiator for JWH-018 is the high relative abundance of both the m/z 144 ion and the m/z 324 ion [1]. 3-Naphthoylindole, lacking the N-pentyl chain of JWH-018, cannot produce an m/z 144 ion via the same fragmentation pathway, which in JWH-018 corresponds to a 1-pentylindole cation [1][2]. Furthermore, JWH-018 produces a characteristic (M-17)+ fragment ion at m/z 324 from the loss of an OH group, an ion that is also significant for several regioisomers but will be absent or at a different m/z for 3-Naphthoylindole due to its lower molecular weight [1][2].

Forensic Toxicology Analytical Chemistry GC-MS Metabolite Identification

Synthetic Efficiency: High-Yield Precursor for Generating a Library of Analogs

3-Naphthoylindole is synthesized as a versatile intermediate in high yield. A Friedel-Crafts acylation of indole with 1-naphthoyl chloride, optimized with a 1.2-1.4 molar ratio and using diethylaluminium chloride, achieves a yield of 85-93% . This high-yielding step provides the core scaffold, which is then subjected to N-alkylation to produce a wide range of derivatives, including the research compounds JWH-073 and JWH-018 . In contrast, an alternative synthesis route using 3-indolecarboxaldehyde and naphthalene provides a significantly lower yield of approximately 33%, establishing the Friedel-Crafts acylation as the preferred, more efficient procurement method .

Synthetic Organic Chemistry Medicinal Chemistry Process Chemistry

3-Naphthoylindole: Defined Application Scenarios for Procurement and Research


Core Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Procure 3-Naphthoylindole as the unsubstituted core scaffold to establish baseline pharmacological activity for novel naphthoylindole libraries. Its 192 nM Ki at the CB2 receptor [1] serves as the reference point against which the potency gains from N-1 alkyl substitutions (e.g., JWH-213 with 0.42 nM Ki) can be accurately quantified. This enables rational, data-driven SAR development for optimizing target affinity and selectivity profiles.

Critical Intermediate for Cost-Effective Analog Synthesis

Leverage 3-Naphthoylindole as the primary synthetic intermediate due to its high-yield production route of 85-93% via Friedel-Crafts acylation [1]. This established process provides an efficient and scalable source of the core naphthoylindole ring system, which can be subsequently derivatized to generate a wide array of compounds, including JWH-073 and JWH-018 [1], minimizing overall synthesis costs.

Essential Analytical Reference Standard for Forensic Toxicology

Utilize 3-Naphthoylindole as a certified reference standard for the unambiguous identification and quantification of JWH-018 metabolites in biological samples. Its distinct GC-MS fragmentation profile, which notably lacks the high-abundance m/z 144 ion characteristic of JWH-018 , is critical for developing and validating selective analytical methods. This ensures that the metabolite is not misidentified as the parent drug, supporting accurate toxicological findings and legal defensibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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